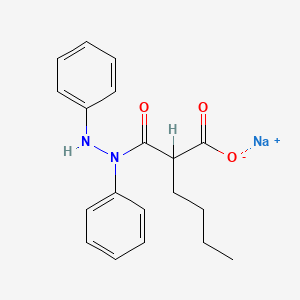
Bumadizone sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bumadizone sodium is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. It is used primarily for the treatment of rheumatoid arthritis, gout, and post-traumatic edema . The compound’s chemical formula is C19H22N2O3, and it has a molar mass of 326.396 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bumadizone sodium can be synthesized through the formal condensation of one of the carboxy groups from butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine . The reaction typically involves the use of organic solvents and catalysts to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization and drying to obtain the final product in its sodium salt form.
Análisis De Reacciones Químicas
Types of Reactions
Bumadizone sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Bumadizone sodium has a wide range of scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used to investigate the biochemical pathways involved in inflammation and pain.
Medicine: It is studied for its therapeutic potential in treating inflammatory diseases and pain management.
Mecanismo De Acción
Bumadizone sodium exerts its effects by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the biosynthesis of prostaglandins . Prostaglandins are lipid compounds that play a key role in inflammation and pain. By blocking COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
Phenylbutazone: Another NSAID with similar anti-inflammatory and analgesic properties.
Oxyphenbutazone: A metabolite of phenylbutazone with similar therapeutic effects.
Uniqueness
Bumadizone sodium is unique in its specific chemical structure, which allows it to be effective in treating a range of inflammatory conditions with a different side effect profile compared to other NSAIDs .
Conclusion
This compound is a valuable compound in the field of medicine and scientific research due to its potent anti-inflammatory and analgesic properties. Its unique chemical structure and mechanism of action make it an important tool for treating inflammatory conditions and advancing our understanding of biochemical pathways involved in inflammation and pain.
Propiedades
Número CAS |
14467-30-2 |
|---|---|
Fórmula molecular |
C19H21N2NaO3 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
sodium;2-[anilino(phenyl)carbamoyl]hexanoate |
InChI |
InChI=1S/C19H22N2O3.Na/c1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15;/h4-13,17,20H,2-3,14H2,1H3,(H,23,24);/q;+1/p-1 |
Clave InChI |
JSKMFBFCHQMLJR-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




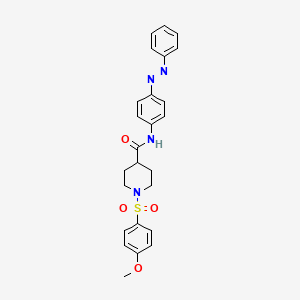
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140105.png)
![methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14140109.png)
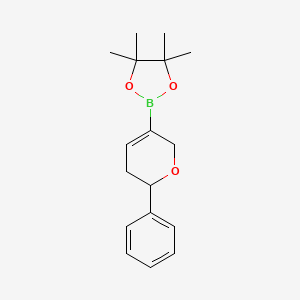
![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)
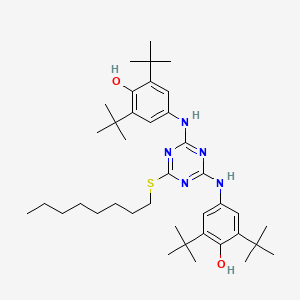
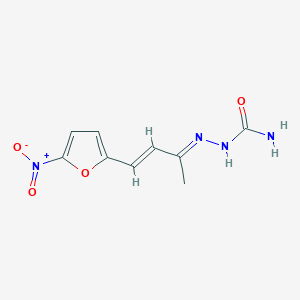
![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)

![2-Propyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14140171.png)
![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)
![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
